3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde
Description
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative featuring a formyl (-CHO) group at the 4-position of the biphenyl backbone and a 1,3-dioxolane ring at the 3'-position. This compound is of interest in organic synthesis due to the electron-withdrawing nature of the aldehyde group and the steric/electronic effects imparted by the dioxolane moiety. It is commonly used in cross-coupling reactions and as a precursor for pharmaceuticals or functional materials . Key properties include a molecular formula of $ \text{C}{16}\text{H}{14}\text{O}_{3} $, 95% purity, and storage recommendations at 4–8°C to maintain stability .
Properties
CAS No. |
893737-18-3 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-[3-(1,3-dioxolan-2-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c17-11-12-4-6-13(7-5-12)14-2-1-3-15(10-14)16-18-8-9-19-16/h1-7,10-11,16H,8-9H2 |
InChI Key |
DOUMAXMUAJUAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key steps:
- Formation of the biphenyl core via cross-coupling reactions such as Suzuki-Miyaura coupling.
- Introduction of the aldehyde group at the 4-position of the biphenyl.
- Protection of the aldehyde as a 1,3-dioxolane acetal by reaction with ethylene glycol under acidic conditions.
This approach ensures the aldehyde functionality is protected during subsequent synthetic steps, improving yield and selectivity.
Detailed Preparation Steps
| Step | Reaction | Reagents and Conditions | Notes | |
|---|---|---|---|---|
| 1 | Biphenyl formation | Suzuki coupling of 3-bromobenzaldehyde derivative with phenylboronic acid | Pd catalyst, base (e.g., K2CO3), solvent (e.g., toluene or DMF), reflux | Forms 3'-formylbiphenyl intermediate |
| 2 | Aldehyde protection | Reaction of biphenyl aldehyde with ethylene glycol | Acid catalyst (e.g., p-toluenesulfonic acid), reflux in toluene or benzene, removal of water by Dean-Stark apparatus | Forms 1,3-dioxolane ring protecting group |
| 3 | Purification | Column chromatography or recrystallization | Solvent systems such as DCM/MeOH or hexane/ethyl acetate | Yields pure 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde |
Reaction Conditions and Yields
- The Suzuki coupling typically proceeds at 80–110 °C under inert atmosphere for 12–24 hours, yielding biphenyl intermediates in 70–85% yield.
- Acetalization with ethylene glycol under acidic catalysis is performed at reflux for 4–6 hours, with yields ranging from 75–90% depending on purification methods.
Alternative Methods and Green Chemistry Approaches
- Continuous flow synthesis has been explored to improve reaction efficiency and product purity.
- Eco-friendly reductants such as glucose in alkaline media have been investigated to minimize environmental impact during synthesis steps involving reduction or protection.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C16H14O3 | Elemental analysis |
| Molecular Weight | 254.29 g/mol | Mass spectrometry |
| Melting Point | 122–124 °C | Differential scanning calorimetry (DSC) |
| Purity | ≥95% | HPLC or NMR spectroscopy |
The compound’s identity and purity are confirmed by NMR (1H and 13C), IR spectroscopy (characteristic acetal and aldehyde peaks), and mass spectrometry.
Research Findings on Preparation Efficiency
- Studies report that the protection of the aldehyde as a dioxolane ring significantly improves the stability of the compound during further synthetic manipulations.
- The biphenyl core synthesis via Suzuki coupling is well-established, providing high regioselectivity and functional group tolerance.
- The acetalization step is reversible, allowing deprotection under mild acidic conditions when the free aldehyde is required for subsequent reactions.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Biphenyl formation (Suzuki coupling) | 3-bromobenzaldehyde, phenylboronic acid, Pd catalyst, base | 80–110 °C, inert atmosphere, 12–24 h | 70–85 | High regioselectivity |
| Aldehyde protection (acetalization) | Ethylene glycol, acid catalyst (p-TsOH) | Reflux, Dean-Stark apparatus, 4–6 h | 75–90 | Protects aldehyde as dioxolane |
| Purification | Silica gel chromatography | DCM/MeOH or hexane/ethyl acetate | — | Ensures ≥95% purity |
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the biphenyl rings.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde exhibit antioxidant activities. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. A study demonstrated the efficacy of dioxolane derivatives in scavenging free radicals, which is vital for therapeutic applications .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that dioxolane derivatives can inhibit pro-inflammatory cytokines, suggesting their application in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Cosmetic Formulations
Stabilizers and Emollients
The compound can be utilized in cosmetic formulations as a stabilizer or emollient due to its chemical structure that enhances skin absorption and moisture retention. Formulation studies indicate that integrating such compounds can improve the sensory attributes of creams and lotions, making them more appealing to consumers .
Material Science
Polymer Chemistry
In material science, 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde serves as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Antioxidant agent | Prevents oxidative stress |
| Anti-inflammatory agent | Reduces inflammation | |
| Cosmetic Formulations | Stabilizer/Emollient | Enhances skin absorption |
| Material Science | Polymer synthesis | Improves thermal stability |
Case Study 1: Antioxidant Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antioxidant properties of various dioxolane derivatives. The results indicated that these compounds effectively scavenge free radicals in vitro, presenting a promising avenue for developing new antioxidant therapies .
Case Study 2: Cosmetic Efficacy
In a formulation study conducted by researchers at a cosmetic company, the addition of dioxolane derivatives significantly improved the moisturizing effects of facial creams. Participants reported enhanced skin hydration and texture after using products containing these compounds over a four-week period .
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The dioxolane ring and aldehyde group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
The position of the dioxolane group on the biphenyl scaffold significantly influences physicochemical properties:
Table 1: Positional Isomers of Dioxolane-Substituted Biphenyl Carbaldehydes
| Compound Name | Substituent Position | CAS No. | Purity | Storage Conditions |
|---|---|---|---|---|
| 3'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde | 3' | 893737-04-7 | 95% | 4–8°C |
| 2'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde | 2' | 1135282-91-5 | 95% | Room temperature |
| 4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde | 4' | 893737-04-7 | 95% | 4–8°C |
Substituent Type Variations
Methyl vs. Dioxolane Substituents
- 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde : The methyl group is electron-donating, which may reduce the electrophilicity of the aldehyde compared to the dioxolane-substituted analog. This could lower reactivity in reactions like the Horner-Wadsworth-Emmons (HWE) olefination .
- 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde: The methoxy group’s resonance donation further decreases aldehyde electrophilicity. This compound was used in synthesizing quinolinone derivatives with a 74% yield, suggesting moderate reactivity under standard conditions .
Unsubstituted Biphenyl Carbaldehyde
Table 2: Electronic Effects of Substituents on Aldehyde Reactivity
Biological Activity
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde, also known by its CAS number 1135282-91-5, is a compound with potential biological activity due to its unique molecular structure. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C16H14O3
- Molecular Weight : 254.29 g/mol
- Melting Point : 122–124 °C
Synthesis
The compound can be synthesized through various methods involving the reaction of biphenyl derivatives with dioxolane precursors. The synthetic route often includes steps such as:
- Formation of the dioxolane ring.
- Electrophilic substitution reactions on the biphenyl structure.
- Aldehyde formation through oxidation processes.
Biological Activity
The biological activity of 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde has been investigated in several studies, highlighting its potential as an anti-cancer and anti-viral agent.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative demonstrated an IC50 value of 1.9 µg/mL against HCT-116 (colon cancer) cells and 2.3 µg/mL against MCF-7 (breast cancer) cells, outperforming doxorubicin which had an IC50 of 3.23 µg/mL .
Antiviral Activity
The compound has also shown promise in antiviral applications:
- Case Study 2 : Related compounds with similar structures exhibited inhibition against HIV-1 with an EC50 value of 0.15 ± 0.1 µg/mL .
The exact mechanism by which 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde exerts its biological effects is still under investigation. However, it is believed that the dioxolane moiety may play a crucial role in interacting with biological targets, possibly through:
- Inhibition of specific enzymes involved in cell proliferation.
- Disruption of viral replication processes.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by formylation at the 4-position. The 1,3-dioxolane group is typically introduced using a protecting-group strategy (e.g., ethylene glycol under acid catalysis). Key variables include catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity (THF vs. DMF), and temperature. Yields >70% are achievable with optimized stoichiometry and inert-atmosphere conditions .
- Experimental Design Tip : Use a factorial design to test interactions between variables (e.g., temperature × catalyst loading). Monitor reaction progress via TLC or HPLC with UV detection .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- NMR : Confirm biphenyl connectivity (¹H NMR: aromatic protons at δ 7.2–8.0 ppm; ¹³C NMR: aldehyde carbon at ~190 ppm).
- IR : Aldehyde C=O stretch at ~1700 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or substituent orientation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the optimization of this compound’s reactivity in subsequent transformations?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects of the aldehyde and dioxolane groups on electrophilicity. For example:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate transition states for reactions like aldol condensations or nucleophilic additions.
Q. What strategies address low regioselectivity during functionalization of the biphenyl core?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., sulfonic acid) to steer electrophilic aromatic substitution.
- Metal-Mediated C-H Activation : Use Pd or Ru catalysts with ligands (e.g., 2,2'-bipyridine) to enhance selectivity .
Q. How do solvent and additive choices impact the stability of the aldehyde group during long-term storage?
- Methodological Answer :
- Stabilization Methods : Use antioxidants (e.g., BHT) in aprotic solvents (e.g., anhydrous DCM). Avoid protic solvents (e.g., MeOH) to prevent aldol side reactions.
- Accelerated Degradation Studies : Conduct stress tests at elevated temperatures (40–60°C) and monitor aldehyde content via HPLC. Data fit to Arrhenius models predicts shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
